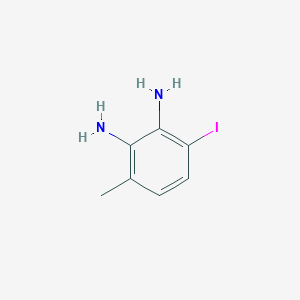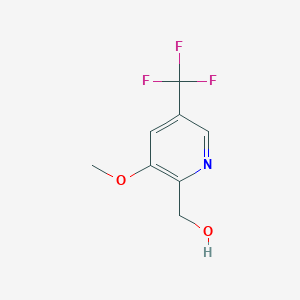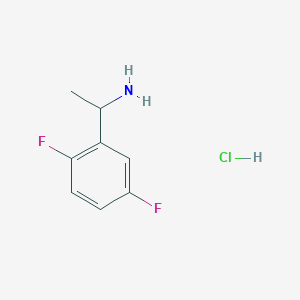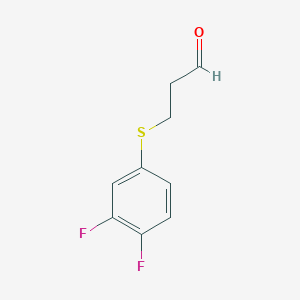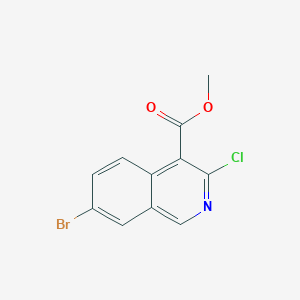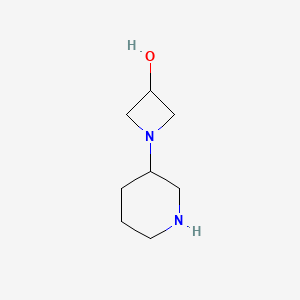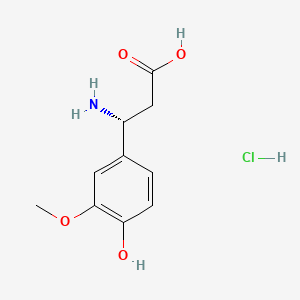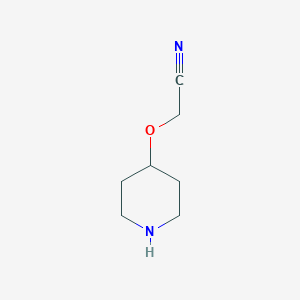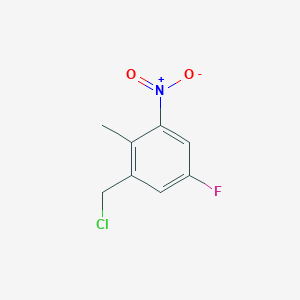
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene is an aromatic compound with a complex structure that includes a chloromethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene typically involves the chloromethylation of a suitable aromatic precursor. One common method involves the reaction of 5-fluoro-2-methyl-3-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and more efficient catalysts to improve yield and reduce waste.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing/oxidizing agent used.
Applications De Recherche Scientifique
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene exerts its effects depends on the specific application and the molecular targets involved. For example, in biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of the nitro group can also influence the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-fluoro-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene: Bromine instead of chlorine, which can affect the compound’s reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-5-fluoro-2-methyl-4-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C8H7ClFNO2 |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
1-(chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
Clé InChI |
MAQYOWXXPFSHCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


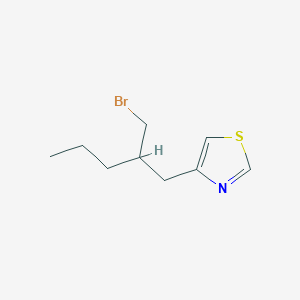

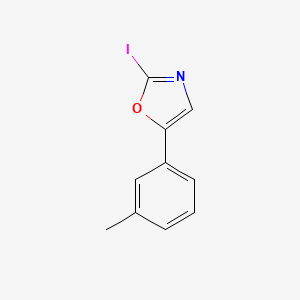
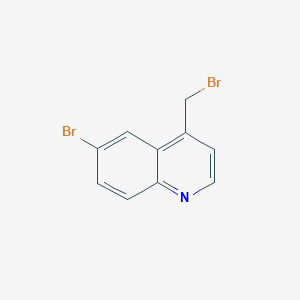
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
